molecular formula C4H7Br3 B1200648 1,2,3-Tribromo-2-methylpropane CAS No. 631-28-7

1,2,3-Tribromo-2-methylpropane

Cat. No. B1200648
CAS RN: 631-28-7
M. Wt: 294.81 g/mol
InChI Key: OIRQLILPXCJMIY-UHFFFAOYSA-N
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Description

1,2,3-Tribromo-2-methylpropane is a chemical compound with the molecular formula C4H7Br3 and a molecular weight of 294.81 . It is also known by its IUPAC name 1,2,3-tribromo-2-methylpropane .


Molecular Structure Analysis

The InChI code for 1,2,3-Tribromo-2-methylpropane is 1S/C4H7Br3/c1-4(7,2-5)3-6/h2-3H2,1H3 . Unfortunately, the 3D structure or further details are not provided in the available sources.


Physical And Chemical Properties Analysis

1,2,3-Tribromo-2-methylpropane has a density of 2.2±0.1 g/cm3, a boiling point of 226.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±3.0 kJ/mol, a flash point of 91.2±13.2 °C, and an index of refraction of 1.566 .

Scientific Research Applications

  • Genotoxic Properties : 1,2,3-Tribromo-2-methylpropane, along with similar chemicals, has been studied for its genotoxic activity. It was compared with 1,2-dibromo-3-chloropropane (DBCP), a known genotoxin and rodent carcinogen. The study found that 1,2,3-Tribromo-2-methylpropane exhibited some genotoxic activity, though its mutagenicity in the Salmonella assay was essentially eliminated due to the presence of the methyl group on the 2-carbon position (Mc Kee, Phillips & Traul, 1987).

  • Rotational Isomerism and NMR Investigation : The NMR vicinal coupling constants of 1,2,3-Tribromo-2-methylpropane have been measured, and energy differences between rotamers were estimated. This study provides insights into the molecular behavior and properties of the compound (Heatley & Allen, 1969).

  • Mutagenicity of Halogenated Propanes : Another study evaluated the mutagenicity of halogenated propanes, including 1,2,3-Tribromo-2-methylpropane. It was found that the methylated derivatives of these compounds, including 1,2,3-Tribromo-2-methylpropane, did not show significant mutagenic activity, indicating a steric effect (Ratpan & Plaumann, 1988).

  • Synthesis and Reactions : Research has been conducted on the synthesis and reactions of compounds derived from 1,2,3-Tribromo-2-methylpropane. For instance, studies on (E)- and (Z)-1,3-dibromo-2-methoxypropene derived from 1,2,3-Tribromo-2-methylpropane have been reported, exploring their nucleophilic displacement reactions and palladium-catalyzed coupling reactions (Edvardsen, Benneche & Tius, 2000).

Safety And Hazards

1,2,3-Tribromo-2-methylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,3-tribromo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br3/c1-4(7,2-5)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRQLILPXCJMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212428
Record name 1,2,3-Tribromo-2-methylpropane
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Molecular Weight

294.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tribromo-2-methylpropane

CAS RN

631-28-7
Record name 1,2,3-Tribromo-2-methylpropane
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Record name 1,2,3-Tribromo-2-methylpropane
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Record name NSC8997
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Record name 1,2,3-Tribromo-2-methylpropane
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Record name 1,2,3-tribromo-2-methylpropane
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Record name 1,2,3-TRIBROMO-2-METHYLPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
RH Mc Kee, RD Phillips, KA Traul - Cell Biology and Toxicology, 1987 - Springer
1,2-Dibromo-3-chloro-2-methylpropane (DBCMP) and 1,2,3- tribromo-2-methylpropane (TBMP) are contaminants formed during the manufacture of bromobutyl rubber. These chemicals …
Number of citations: 9 link.springer.com
ERA Oderinde - 1976 - search.proquest.com
The vapour phase bromination of 2-methylpropane,(CH3) 3CH,(1 to 13 molecular proportions of elemental bromine) in the presence of nitrogen as a diluent and at temperatures in the …
Number of citations: 0 search.proquest.com
KA Traul, RH McKee, RD Phillips - Environ. Mutagenesis, 1985 - hero.epa.gov
THE GENETIC TOXICITY OF 1 2 DIBROMO-3-CHLOROPROPANE 1 2 DIBROMO-3-CHLORO-2-METHYLPROPANE AND 1 2 3 TRIBROMO-2-METHYLPROPANE | Health & Environmental Research Online (HERO) …
Number of citations: 2 hero.epa.gov
RA ODERINDE - Nigerian Journal of Science, 1986 - … Press for the Science Association of …
Number of citations: 0
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
F Ratpan, H Plaumann - Environmental Mutagenesis, 1988 - Wiley Online Library
2,3‐Tribromopropane, 1,2,3‐trichloropropane, and 1,2‐dibromo‐3‐chloropropane are mutagenic in strains TA1535 and TA100 of Salmonella typhimurium, but only in the presence of …
Number of citations: 10 onlinelibrary.wiley.com
VJ Traynelis, AI Gallagher Sr - Journal of the American Chemical …, 1965 - ACS Publications
R= CH3) from the reaction of 4-picoline N-oxide and acetic anhydride have been reviewed in a recent report by Oae. 4 In the generally accepted mechanistic scheme, as outlined above…
Number of citations: 25 pubs.acs.org
PC Myhre, KS Brown - Journal of the American Chemical Society, 1969 - ACS Publications
AcOH10 to HCOOH10 to CF3COOH2 to H2S043a to FSO3H, is visually apparent in Figure 1 where log kt is plotted vs. the Taft* for R. 11 Thus, in going from EtOH to FSO3H, the MeOTs/…
Number of citations: 30 pubs.acs.org
JA Holme, EJ Søderlund, G Brundorg, M Låg… - Cell biology and …, 1991 - Springer
1,2-Dibromo-3-chloropropane (DBCP) and a number of halogenated propane analogs induced DNA damage in rat hepatocytes in vitro measured by an automated alkaline elution …
Number of citations: 19 link.springer.com
F Glockling, D Kingston - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The reactions between silver ions and a series of unsymmetrical organolead compounds of the type Et, PbR involves cleavage of the R group. Except in those cases (methallyl, benzyl) …
Number of citations: 16 pubs.rsc.org

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